1-(2-Bromoethoxy)-2-ethoxybenzene

Beschreibung

The exact mass of the compound 1-(2-Bromoethoxy)-2-ethoxybenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Bromoethoxy)-2-ethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromoethoxy)-2-ethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

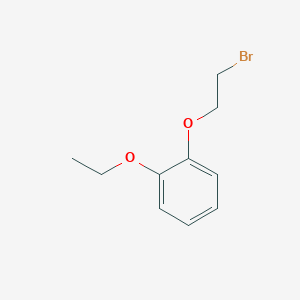

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-bromoethoxy)-2-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYHGBZPUZBUTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186283 | |

| Record name | 1-(2-Bromoethoxy)-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3259-03-8 | |

| Record name | 1-(2-Bromoethoxy)-2-ethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3259-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromoethoxy)-2-ethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003259038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Bromoethoxy)-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-BROMOETHOXY)-2-ETHOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMJ3274102 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromoethoxy)-2-ethoxybenzene (CAS: 3259-03-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromoethoxy)-2-ethoxybenzene, a key intermediate in pharmaceutical synthesis. The document delves into its chemical and physical properties, provides detailed protocols for its synthesis via Williamson ether synthesis, and explores its reactivity, with a particular focus on its role as a precursor to the alpha-blocker Tamsulosin. Furthermore, this guide outlines analytical methodologies for its characterization, summarizes critical safety and handling information, and discusses its broader applications in organic chemistry. This document is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery and development.

Introduction

1-(2-Bromoethoxy)-2-ethoxybenzene (CAS Number: 3259-03-8), also known as 2-(2-Ethoxyphenoxy)ethyl bromide, is an aromatic ether that has garnered significant attention in the pharmaceutical industry. Its bifunctional nature, featuring a reactive bromoethyl group and a substituted benzene ring, makes it a versatile building block in organic synthesis. The primary and most well-documented application of this compound is as a crucial intermediate in the industrial production of Tamsulosin, a widely prescribed medication for the treatment of benign prostatic hyperplasia.[1] The purity and quality of 1-(2-Bromoethoxy)-2-ethoxybenzene are paramount, as they directly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[1] This guide aims to provide a detailed technical resource on the synthesis, properties, and applications of this important chemical intermediate.

Physicochemical Properties

1-(2-Bromoethoxy)-2-ethoxybenzene is a white to off-white crystalline solid at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 3259-03-8 | [3] |

| Molecular Formula | C₁₀H₁₃BrO₂ | [3] |

| Molecular Weight | 245.11 g/mol | [3] |

| Appearance | White to Almost white powder to crystal | [2] |

| Melting Point | 41.0 to 45.0 °C | [2] |

| Boiling Point | 142-145 °C @ 11 Torr | |

| Purity (GC) | >96.0% | [2] |

| IUPAC Name | 1-(2-bromoethoxy)-2-ethoxybenzene | [3] |

| Synonyms | 2-(2-Ethoxyphenoxy)ethyl Bromide, 2-(o-Ethoxyphenoxy)ethyl bromide | [3] |

Synthesis of 1-(2-Bromoethoxy)-2-ethoxybenzene

The most common and industrially viable method for the synthesis of 1-(2-Bromoethoxy)-2-ethoxybenzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 2-ethoxyphenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane.

Reaction Mechanism: Williamson Ether Synthesis

The synthesis proceeds in two main steps:

-

Deprotonation of 2-ethoxyphenol: A strong base, such as sodium hydroxide, is used to deprotonate the phenolic hydroxyl group of 2-ethoxyphenol, forming the sodium 2-ethoxyphenoxide. This step is crucial as it generates a potent nucleophile.

-

Nucleophilic Substitution (SN2): The 2-ethoxyphenoxide ion then attacks one of the primary carbons of 1,2-dibromoethane in an SN2 fashion, displacing a bromide ion and forming the desired ether linkage. The use of a large excess of 1,2-dibromoethane is common to minimize the formation of the bis-ether byproduct.

Caption: Williamson ether synthesis of 1-(2-Bromoethoxy)-2-ethoxybenzene.

Detailed Experimental Protocol

The following protocol is adapted from established industrial methods.[4][5]

Materials:

-

2-Ethoxyphenol

-

1,2-Dibromoethane

-

Sodium Hydroxide (NaOH)

-

Tetrabutylammonium bromide (Phase Transfer Catalyst)

-

Ethanol

-

Saturated Sodium Chloride Solution

-

Distilled Water

Procedure:

-

Dissolve 88g of 2-ethoxyphenol in 176ml of 1,2-dibromoethane in a reaction vessel.[5]

-

Add 10.27g of tetrabutylammonium bromide to the mixture.[5]

-

Heat the mixture to 75°C with stirring.[5]

-

Slowly add 640ml of a 10% aqueous sodium hydroxide solution dropwise over approximately 6 hours, maintaining the pH of the reaction mixture between 9 and 10.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (2-ethoxyphenol) is no longer detectable.[5]

-

Cool the reaction mixture to room temperature and separate the organic layer.[5]

-

Wash the organic layer with 200ml of saturated sodium chloride solution and then with 200ml of distilled water.[5]

-

Concentrate the organic layer under reduced pressure to remove the excess 1,2-dibromoethane and obtain the crude product.

-

Recrystallize the crude product from 200mL of ethanol to yield pure 1-(2-Bromoethoxy)-2-ethoxybenzene.[5] A yield of approximately 70.5% can be expected.[5]

Reactivity and Applications

The reactivity of 1-(2-Bromoethoxy)-2-ethoxybenzene is dominated by the presence of the primary alkyl bromide. This functional group is susceptible to nucleophilic substitution reactions, making it a valuable electrophile for the introduction of the 2-(2-ethoxyphenoxy)ethyl moiety into various molecules.

Reaction with Amines: Synthesis of Tamsulosin

The most prominent application of 1-(2-Bromoethoxy)-2-ethoxybenzene is in the synthesis of Tamsulosin.[1][6][7] In this reaction, the primary amine of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide acts as a nucleophile, displacing the bromide to form the final drug substance.

Caption: Synthesis of Tamsulosin from 1-(2-Bromoethoxy)-2-ethoxybenzene.

Experimental Protocol for Tamsulosin Synthesis:

The following is a representative protocol for the synthesis of Tamsulosin base.[7]

Materials:

-

(R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

-

1-(2-Bromoethoxy)-2-ethoxybenzene

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Ethyl acetate

-

Water

Procedure:

-

Dissolve (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide and 1-(2-bromoethoxy)-2-ethoxybenzene in DMF.

-

Add diisopropylethylamine to the reaction mixture.

-

Heat the mixture to 100°C and stir for 90 minutes.[7]

-

Cool the reaction mixture to 20°C and add ethyl acetate and water.[7]

-

Stir the mixture for 20 minutes and then allow the layers to separate.[7]

-

Separate the aqueous layer and re-extract twice with ethyl acetate.[7]

-

Combine the organic layers and wash with water.

-

The organic layer containing the Tamsulosin base can then be further processed to obtain the hydrochloride salt.

Other Potential Reactions

Given the presence of a primary alkyl bromide, 1-(2-Bromoethoxy)-2-ethoxybenzene can undergo nucleophilic substitution with a variety of other nucleophiles, including:

-

Cyanide ions: to form the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.[8]

-

Alkoxides and phenoxides: to form more complex ethers.

-

Thiolates: to synthesize thioethers.

-

Azide ions: to produce the corresponding alkyl azide, a precursor to amines via reduction.

These reactions open up possibilities for the use of this compound in the synthesis of a broader range of pharmaceutical and fine chemical targets.

Analytical Characterization

Ensuring the purity and structural integrity of 1-(2-Bromoethoxy)-2-ethoxybenzene is crucial for its use in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

5.1. Chromatography

-

Gas Chromatography (GC): GC is a standard method for assessing the purity of 1-(2-Bromoethoxy)-2-ethoxybenzene, with typical specifications requiring a purity of at least 98%.[9]

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for both purity assessment and for pharmacokinetic studies.[10] A typical mobile phase consists of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[10]

5.2. Spectroscopy

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the two methylene groups of the ethoxy side chain, the methyl group of the ethoxy group, and the two methylene groups of the bromoethoxy side chain. The integration of these signals confirms the proton count of the molecule.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methylene carbons of the ether linkages, the methyl carbon of the ethoxy group, and the carbon bearing the bromine atom.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-C stretching of the ether groups, the C-H stretching of the aromatic and aliphatic portions of the molecule, and the C-Br stretching.

Safety and Handling

1-(2-Bromoethoxy)-2-ethoxybenzene is classified as a hazardous substance and requires careful handling.

Hazard Identification:

-

Skin Irritation: Causes skin irritation.[3]

-

Eye Irritation: Causes serious eye irritation.[3]

-

Acute Toxicity (Oral): May be harmful if swallowed.[3]

-

Respiratory Irritation: May cause respiratory irritation.[3]

Recommended Handling Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[11]

Conclusion

1-(2-Bromoethoxy)-2-ethoxybenzene is a valuable and versatile intermediate in organic synthesis, with its primary importance lying in the production of the pharmaceutical Tamsulosin. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is essential for its effective and safe utilization in research and development and in industrial-scale manufacturing. The continued exploration of its reactivity with various nucleophiles may lead to its application in the synthesis of other novel compounds with potential biological activity.

References

- CN105016984A - Industrial preparation method of 2-(2-ethoxyphenoxy)bromic ether.

- CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.

- Method for preparing 2-(2-ethoxyphenoxy)

- 1,2-Bis(2-broMoethoxy)benzene synthesis - ChemicalBook.

- Process for the preparation of 2-ethoxy-phenol - Technical Disclosure Commons.

- Show how you would accomplish the following synthetic conversions. (b) 1-bromo-2-phenylethane → 3-phenylpropan-1-amine - Pearson.

- 1-(2-Bromoethoxy)-2-ethoxybenzene | SIELC - SIELC Technologies.

- 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem.

- WO 2005/063702 A1 - Googleapis.com.

- WO2007119110A2 - Process for the preparation of tamsulosin and related compounds - Google P

- The Purity and Quality of 1-(2-Bromoethoxy)

- 1-(2-Bromoethoxy)-2-ethoxybenzene, min 98% (GC), 100 grams - CP Lab Safety.

- 2-(2-Ethoxyphenoxy)

- SAFETY D

- amines as nucleophiles - Chemguide.

- Toxicological Profile for 1,2-Dibromoethane - Agency for Toxic Substances and Disease Registry |

- 1-(2-Bromoethoxy)-2-ethoxybenzene | 3259-03-8 | Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1-(2-Bromoethoxy)-2-ethoxybenzene | 3259-03-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide - Google Patents [patents.google.com]

- 5. Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide - Eureka | Patsnap [eureka.patsnap.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. WO2007119110A2 - Process for the preparation of tamsulosin and related compounds - Google Patents [patents.google.com]

- 8. Show how you would accomplish the following synthetic conversions... | Study Prep in Pearson+ [pearson.com]

- 9. calpaclab.com [calpaclab.com]

- 10. 1-(2-Bromoethoxy)-2-ethoxybenzene | SIELC Technologies [sielc.com]

- 11. 2-(2-Ethoxyphenoxy)ethyl bromide - Safety Data Sheet [chemicalbook.com]

1-(2-Bromoethoxy)-2-ethoxybenzene molecular weight and formula

Executive Summary

1-(2-Bromoethoxy)-2-ethoxybenzene (CAS: 3259-03-8) is a specialized alkylating agent primarily utilized in the synthesis of pharmaceutical active ingredients (APIs), most notably Tamsulosin (Flomax) . As a disubstituted benzene derivative featuring a reactive bromoethyl side chain, it serves as the electrophilic "anchor" that attaches the phenoxyethyl moiety to the amine core of the drug.

For researchers and process chemists, this molecule represents a Critical Quality Attribute (CQA) control point; its purity directly influences the yield and impurity profile of the final API.

Core Identity Matrix

| Parameter | Technical Specification |

| Chemical Name | 1-(2-Bromoethoxy)-2-ethoxybenzene |

| Common Synonyms | 2-(2-Ethoxyphenoxy)ethyl bromide; o-Ethoxyphenoxyethyl bromide |

| CAS Number | 3259-03-8 |

| Molecular Formula | C₁₀H₁₃BrO₂ |

| Molecular Weight | 245.11 g/mol |

| Physical State | White to off-white crystalline solid (low melting point) |

| Melting Point | 41–45 °C |

Structural Analysis & Reactivity

The molecule is built upon a catechol (1,2-dihydroxybenzene) scaffold. Its chemical behavior is defined by two distinct ether linkages:

-

Position 1 (The Electrophile): A (2-bromoethoxy) group.[1][2][3][4][5][6][7] The terminal bromine is a good leaving group, making this carbon highly susceptible to nucleophilic attack (Sₙ2 reactions).

-

Position 2 (The Lipophile): An ethoxy group.[8][1][2][3][4][5][6][9][10][11][12] This ether linkage is chemically stable under standard alkylation conditions and serves to modulate the lipophilicity and receptor binding affinity of the final drug molecule.

Physicochemical Properties Table

| Property | Value | Context for Development |

| Exact Mass | 244.01 g/mol | Monoisotopic mass for MS calibration. |

| LogP | ~2.88 | Moderate lipophilicity; soluble in organic solvents (DCM, EtOAc). |

| Boiling Point | 142–144 °C (4 mmHg) | High boiling point requires vacuum distillation for purification if liquid. |

| Storage | 2–8 °C or -20 °C | Heat sensitive; prone to hydrolysis or degradation over time. |

Synthetic Utility: The Tamsulosin Pathway

The primary utility of 1-(2-Bromoethoxy)-2-ethoxybenzene is its role as the key intermediate in the manufacturing of Tamsulosin, a selective α1A receptor antagonist used to treat benign prostatic hyperplasia (BPH).[6]

Mechanism of Action (Chemical)

The synthesis involves a convergent coupling reaction. The 1-(2-Bromoethoxy)-2-ethoxybenzene acts as the electrophile , reacting with the primary amine of the sulfonamide fragment.

Experimental Workflow: Tamsulosin Coupling

-

Reagents: (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (Nucleophile) + 1-(2-Bromoethoxy)-2-ethoxybenzene (Electrophile).

-

Conditions: Polar aprotic solvent (DMF or DMAc), Base (Diisopropylethylamine or K₂CO₃), Heat (60–80 °C).

-

Mechanism: Sₙ2 Nucleophilic Substitution. The amine nitrogen attacks the carbon bearing the bromine, displacing the bromide ion.

Visualization: Tamsulosin Synthesis Pathway

The following diagram illustrates the convergent synthesis where our topic molecule (Node B) is coupled with the amine core (Node A).

Figure 1: Convergent synthesis of Tamsulosin showing the alkylation of the amine core by 1-(2-Bromoethoxy)-2-ethoxybenzene.[1][2][3][6]

Production of the Intermediate

For process chemists needing to synthesize the intermediate itself (rather than purchasing it), the standard route starts from Catechol or 2-Ethoxyphenol .

Protocol: Synthesis from 2-Ethoxyphenol

Rationale: Starting from 2-ethoxyphenol (Guethol) is more selective than starting from catechol, reducing the risk of bis-alkylation (formation of 1,2-bis(2-bromoethoxy)benzene).

-

Reagent: 1,2-Dibromoethane (Excess).

-

Base: Potassium Carbonate (K₂CO₃) or NaOH.

-

Solvent: Acetonitrile or Acetone (Reflux).

-

Purification: The crude product is often an oil that crystallizes upon cooling. Recrystallization from ethanol is the standard purification method to remove unreacted phenols.

Figure 2: Synthetic route from Catechol to the target intermediate, highlighting the critical mono-ethylation step.[6][13]

Analytical Characterization & Quality Control

To ensure the integrity of this intermediate before use in GMP manufacturing, the following analytical markers should be verified.

HPLC Method (Reverse Phase)[6]

-

Column: C18 or Phenyl-Hexyl (e.g., Newcrom R1).

-

Mobile Phase: Acetonitrile : Water (with 0.1% H₃PO₄ or Formic acid).

-

Detection: UV @ 220 nm or 275 nm.

-

Retention: The bromo-ether is relatively non-polar and will elute later than the phenolic starting materials.

NMR Interpretation (¹H NMR in CDCl₃)

-

δ 6.9–7.0 ppm (4H, m): Aromatic protons (Catechol ring).

-

δ 4.35 ppm (2H, t): -O-CH₂ -CH₂-Br (Methylene adjacent to oxygen).

-

δ 4.10 ppm (2H, q): -O-CH₂ -CH₃ (Ethoxy methylene).

-

δ 3.65 ppm (2H, t): -O-CH₂-CH₂ -Br (Methylene adjacent to bromine).

-

δ 1.45 ppm (3H, t): -O-CH₂-CH₃ (Methyl group).

Safety & Handling (GHS)

Signal Word: WARNING

| Hazard Code | Description | Handling Protocol |

| H302 | Harmful if swallowed.[1] | Do not eat/drink in lab. Wash hands thoroughly. |

| H315 | Causes skin irritation.[8][1] | Wear nitrile gloves and lab coat. |

| H319 | Causes serious eye irritation.[1] | Wear safety goggles. |

| H335 | May cause respiratory irritation.[1] | Critical: Handle only in a fume hood. Alkyl bromides can be potent respiratory irritants. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7010183, 1-(2-Bromoethoxy)-2-ethoxybenzene. Retrieved from [Link][1]

- Google Patents.Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide (CN103664538A).

-

SIELC Technologies. HPLC Separation of 1-(2-Bromoethoxy)-2-ethoxybenzene. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 1-(2-bromoethoxy)-2-ethoxybenzene.[1] Retrieved from [Link]

Sources

- 1. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2007119110A2 - Process for the preparation of tamsulosin and related compounds - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. scbt.com [scbt.com]

- 5. 1-(2-Bromoethoxy)-2-ethoxybenzene | SIELC Technologies [sielc.com]

- 6. CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide - Google Patents [patents.google.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 1-(2-Bromoethoxy)-2-ethoxybenzene | 3259-03-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 2-(2-Ethoxyphenoxy)Ethylbromide - High Purity Pharmaceutical Intermediate at Best Price [somu-group.com]

- 10. biosynth.com [biosynth.com]

- 11. tdcommons.org [tdcommons.org]

- 12. CAS 3259-03-8: 1-(2-Bromoethoxy)-2-ethoxybenzene [cymitquimica.com]

- 13. 1,2-Bis(2-broMoethoxy)benzene synthesis - chemicalbook [chemicalbook.com]

physical properties of 1-(2-Bromoethoxy)-2-ethoxybenzene

Common Name: 2-(2-Ethoxyphenoxy)ethyl bromide CAS Registry Number: 3259-03-8 Role: Key Intermediate & Critical Process Impurity (Tamsulosin Synthesis)[1][2]

Executive Summary

1-(2-Bromoethoxy)-2-ethoxybenzene is a specialized alkylating agent primarily utilized in the pharmaceutical industry.[1][2] Within drug development, it serves a dual role: it is the primary electrophile used to introduce the o-ethoxyphenoxyethyl moiety in the synthesis of Tamsulosin (a selective

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis logic, and handling protocols, designed for process chemists and analytical scientists optimizing yield and purity profiles.[1][2]

Chemical Identity & Structural Analysis

The molecule features a catechol core etherified at both hydroxyl positions—one with an ethyl group and the other with a bromoethyl group.[1][2] This asymmetry creates a distinct polarity profile compared to the symmetric bis(bromoethoxy) analogs.[1][2]

| Attribute | Detail |

| IUPAC Name | 1-(2-Bromoethoxy)-2-ethoxybenzene |

| Synonyms | 2-(2-Ethoxyphenoxy)ethyl bromide; Tamsulosin Impurity I |

| Molecular Formula | |

| Molecular Weight | 245.11 g/mol |

| SMILES | CCOC1=CC=CC=C1OCCBr |

| InChI Key | IOYHGBZPUZBUTJ-UHFFFAOYSA-N |

Physical & Thermodynamic Properties

Accurate physical property data is essential for designing reaction parameters (solvent selection, temperature) and purification strategies (crystallization, distillation).[1][2]

Table 1: Physicochemical Specifications

| Property | Value | Condition/Note |

| Physical State | Solid (Low-melting) | Often appears as a white to off-white crystalline powder or solidified melt.[1][2] |

| Melting Point | 41.0 – 45.0 °C | Sharp melting range indicates high purity; broadens significantly with impurities.[1][2] |

| Boiling Point | 142 – 145 °C | @ 11 Torr (Vacuum distillation recommended to avoid decomposition).[1][2] |

| Boiling Point (Pred.) | ~286.9 °C | @ 760 mmHg (Theoretical; likely decomposes before reaching).[1][2] |

| Density | 1.334 g/cm³ | Predicted @ 20 °C. |

| Flash Point | 119.2 °C | Requires standard flammability precautions.[1][2] |

| LogP | 2.88 | Moderately lipophilic; soluble in DCM, Ethyl Acetate, Toluene.[1][2] |

| Solubility | Insoluble | Water.[1][2] |

Process Insight: Due to its low melting point (~43°C), this compound may liquefy during shipping or storage in warm climates.[1][2] It is best handled as a liquid melt in large-scale reactors or recrystallized from non-polar solvents (e.g., hexane/ether) for analytical standards.[1][2]

Spectroscopic Characterization

For identity verification and impurity tracking, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

The structure is confirmed by the asymmetry of the ether chains.[1][2]

-

-NMR (CDCl

Mass Spectrometry (MS)[1][2][3]

-

Parent Ion: m/z 244/246 (1:1 ratio due to

and -

Fragmentation: Loss of the bromoethyl group or ethoxy group is common.[1][2]

Synthesis & Impurity Logic

Understanding the synthesis of 1-(2-Bromoethoxy)-2-ethoxybenzene is critical for controlling the "impurity of the impurity."[1][2] The standard route involves the alkylation of 2-ethoxyphenol (Guethol).[1][2]

Reaction Workflow

The synthesis is a nucleophilic substitution (

Figure 1: Synthesis pathway highlighting the critical risk of over-alkylation.

Critical Process Parameters (CPPs)

-

Stoichiometry: A large excess of 1,2-dibromoethane (3-5 equivalents) is required to prevent the product from reacting with another molecule of Guethol, which would form the dimer impurity (1,2-bis(2-ethoxyphenoxy)ethane).[1][2]

-

Temperature: Reflux conditions facilitate the substitution but must be controlled to minimize elimination reactions (formation of vinyl ethers).[1][2]

Applications in Drug Development

The primary utility of this compound is as a building block for Tamsulosin Hydrochloride .[1][2]

Tamsulosin Synthesis Pathway

The bromide acts as the electrophile to attach the "tail" of the Tamsulosin molecule to the chiral amine core.[1][2]

Figure 2: Role of 1-(2-Bromoethoxy)-2-ethoxybenzene in Tamsulosin manufacturing.[1][2]

Regulatory Note (Impurity Profiling)

In the final API (Tamsulosin HCl), unreacted 1-(2-Bromoethoxy)-2-ethoxybenzene is classified as Impurity I by the European Pharmacopoeia (EP).[1][2]

-

Limit: Typically controlled to < 0.15% (ICH Q3A guidelines).

-

Detection: HPLC (UV detection at 225 nm or 280 nm).

-

Genotoxicity: As an alkylating halide, it carries a structural alert for genotoxicity (PGI), often requiring tighter limits (ppm level) unless Ames negative data is provided.[1][2]

Handling, Stability & Safety

Signal Word: WARNING

| Hazard Class | H-Code | Description |

| Acute Toxicity | H302 | Harmful if swallowed.[1][2] |

| Skin Irritation | H315 | Causes skin irritation.[1][2] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |

| STOT-SE | H335 | May cause respiratory irritation.[1][2] |

Storage Protocol:

-

Temperature: Store at 2-8 °C (Refrigerate). While stable at room temperature, cooler storage prevents slow hydrolysis or discoloration over time.[1][2]

-

Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) to prevent hydrolysis of the alkyl bromide to the alcohol.[1][2]

-

Light: Protect from light to prevent radical degradation of the C-Br bond.[1][2]

References

-

TCI Chemicals. Product Specification: 1-(2-Bromoethoxy)-2-ethoxybenzene (B3191).[1][2] Retrieved from [1]

-

PubChem. Compound Summary: 1-(2-Bromoethoxy)-2-ethoxybenzene (CID 7010183).[1][2][3] National Library of Medicine.[1][2] Retrieved from [1][2]

-

GuideChem. 2-(2-Ethoxyphenoxy)ethyl bromide Properties & Safety. Retrieved from [1][2]

-

European Pharmacopoeia (Ph.[1][2] Eur.). Tamsulosin Hydrochloride Monograph: Impurity I.[1][2][4][5] (Reference for regulatory context).

-

ChemicalBook. 1-(2-Bromoethoxy)-2-ethoxybenzene MSDS and Synthesis. Retrieved from [1][2]

Sources

- 1. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 3259-03-8: 1-(2-Bromoethoxy)-2-ethoxybenzene [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 1,2-Bis(2-broMoethoxy)benzene synthesis - chemicalbook [chemicalbook.com]

1-(2-Bromoethoxy)-2-ethoxybenzene chemical structure and functional groups

CAS No: 3259-03-8 | Molecular Formula: C₁₀H₁₃BrO₂ | Molecular Weight: 245.11 g/mol [1]

Executive Summary

1-(2-Bromoethoxy)-2-ethoxybenzene (also known as 2-(2-ethoxyphenoxy)ethyl bromide) is a specialized alkylating agent derived from catechol.[1] It serves as a critical "Janus" intermediate in medicinal chemistry: one face of the molecule presents a stable, lipophilic ethoxy shield, while the other presents a highly reactive alkyl bromide "warhead" primed for nucleophilic substitution.[1] Its primary industrial application is as the key electrophilic fragment in the synthesis of Tamsulosin (Flomax) , an α1a-adrenergic receptor antagonist used to treat Benign Prostatic Hyperplasia (BPH).[1]

Part 1: Structural Anatomy & Physicochemical Profile[1]

Functional Group Analysis

The molecule is a catechol diether derivative.[1] Its reactivity profile is dictated by the electronic interplay between the electron-rich aromatic ring and the pendant alkyl chains.[1]

| Functional Group | Chemical Nature | Reactivity & Role |

| Primary Alkyl Bromide | Electrophile ( | High Reactivity. The terminal bromine is a good leaving group, making this carbon highly susceptible to |

| Ethoxy Group | Electron Donating Group (EDG) | Stability. Located at the ortho position, this group increases lipophilicity (LogP ~2.[1]8) and activates the benzene ring via resonance (+M effect).[1] |

| Ether Linkage (Ar-O-R) | Linker | Conformational Bias. The two oxygen atoms at the 1,2-position induce a specific torsional angle due to the "Gauche effect" and repulsion between lone pairs, influencing how the molecule binds in receptor pockets.[1] |

| Benzene Ring | Aromatic Scaffold | Electronic Core. Activated by two oxygen atoms, the ring is electron-rich, making it susceptible to electrophilic aromatic substitution (though this is rarely the desired reaction path in drug synthesis). |

Physicochemical Properties Table

Data aggregated from crystallographic and chromatographic standards.[1]

| Property | Value | Implication for Handling |

| Physical State | White to off-white crystalline solid | Easy to weigh/dispense compared to oils.[1] |

| Melting Point | 41.0 – 45.0 °C | Critical: Low melting point means it can melt during exothermic reactions or vigorous milling.[1] Store < 15°C. |

| Boiling Point | ~140-145 °C (at 2 mmHg) | High boiling point allows for high-temperature reflux without loss of material.[1] |

| Solubility | Soluble in MeOH, EtOAc, DCM; Insoluble in Water | Requires organic solvents for reaction; aqueous workup is effective for salt removal.[1] |

Part 2: Synthetic Pathways & Process Chemistry[1]

Synthesis from 2-Ethoxyphenol (Guethol)

The standard industrial route involves the Williamson ether synthesis.[1] A critical process control point is preventing the formation of the dimer impurity (1,2-bis(2-ethoxyphenoxy)ethane), which occurs if the product reacts with another equivalent of the starting phenol.[1]

Reaction Logic:

-

Deprotonation: A mild base (K₂CO₃) deprotonates the phenol.[1] Stronger bases (NaOH) can be used but may increase hydrolysis byproducts.[1]

-

Substitution: The phenoxide ion attacks 1,2-dibromoethane.[1]

-

Selectivity Control: To prevent the phenoxide from attacking the product (leading to a dimer), 1,2-dibromoethane is used in large excess (3-5 equivalents) .[1]

Experimental Protocol (Validated Scale: 100g)

-

Setup: Equip a 1L 3-neck flask with a mechanical stirrer, reflux condenser, and temperature probe.

-

Reagents: Charge 2-Ethoxyphenol (1.0 eq) , 1,2-Dibromoethane (4.0 eq) , and Acetonitrile (5 vol) .

-

Base Addition: Add Potassium Carbonate (1.5 eq) . Note: Anhydrous K₂CO₃ is preferred to minimize hydrolysis.

-

Reflux: Heat to 80°C for 12-16 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1] The starting phenol (Rf ~0.[1]6) should disappear; product appears at Rf ~0.4.

-

Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate to remove solvent and excess dibromoethane (distill recovery possible).[1]

-

Purification: The residue often solidifies.[1] Recrystallize from Ethanol/Hexane to remove trace dimer impurities.[1]

Reaction Pathway Diagram

The following diagram illustrates the synthesis and the critical divergence point for impurity formation.

Caption: Synthesis of 1-(2-Bromoethoxy)-2-ethoxybenzene via Williamson ether synthesis, highlighting the competitive dimerization pathway.

Part 3: Reactivity & Applications in Drug Design[1]

The Tamsulosin Connection

This compound is the "lipophilic tail" donor for Tamsulosin.[1] The reaction involves the displacement of the bromine atom by a primary amine.[1]

-

Mechanism:

Nucleophilic Substitution.[1] -

Chirality: The reaction does not affect the chiral center of the amine partner, preserving stereochemistry.

-

Conditions: Typically performed in methanol or ethanol with a mild base.[1] Interestingly, patents suggest that using an excess of the bromide (1.5 - 2.0 eq) drives the reaction to completion without needing strong bases that might racemize the amine.[1]

Tamsulosin Synthesis Workflow

Caption: Convergent synthesis of Tamsulosin utilizing 1-(2-Bromoethoxy)-2-ethoxybenzene as the key alkylating fragment.[1]

Part 4: Analytical Characterization

To validate the identity of the synthesized or purchased material, use the following spectroscopic fingerprints.

Proton NMR (¹H-NMR)

Solvent: CDCl₃, 300 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 6.85 - 7.00 | Multiplet | 4H | Ar-H | Aromatic protons (catechol ring).[1] |

| 4.35 | Triplet ( | 2H | -O-CH ₂-CH₂-Br | Methylene adjacent to oxygen (deshielded).[1] |

| 4.10 | Quartet | 2H | -O-CH ₂-CH₃ | Methylene of the ethoxy group.[1] |

| 3.65 | Triplet ( | 2H | -O-CH₂-CH ₂-Br | Methylene adjacent to bromine.[1] |

| 1.45 | Triplet | 3H | -O-CH₂-CH ₃ | Methyl of the ethoxy group.[1] |

HPLC Purity Profiling[1]

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5µm).[1]

-

Mobile Phase: Acetonitrile : Water (60:[1]40) with 0.1% Phosphoric Acid.[1]

-

Detection: UV at 220 nm and 275 nm (absorption of the catechol ether).[1]

-

Retention Time: The bromide is relatively non-polar; expect elution after the starting phenol but before the dimer impurity.[1]

References

-

PubChem. (2025).[1] Compound Summary: 1-(2-Bromoethoxy)-2-ethoxybenzene (CID 7010183).[1] National Library of Medicine.[1] [Link][1]

-

European Patent Office. (2005).[1] Process for the production of tamsulosin (WO 2005/063702 A1).[1] Google Patents.[1][2]

Sources

nucleophilic substitution reactions involving 1-(2-Bromoethoxy)-2-ethoxybenzene

An In-Depth Technical Guide to Nucleophilic Substitution Reactions Involving 1-(2-Bromoethoxy)-2-ethoxybenzene

This guide provides a comprehensive technical overview of nucleophilic substitution reactions centered on the versatile reagent, 1-(2-Bromoethoxy)-2-ethoxybenzene. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the mechanistic underpinnings, practical applications, and field-proven protocols associated with this important synthetic intermediate.

Introduction: The Strategic Importance of 1-(2-Bromoethoxy)-2-ethoxybenzene

1-(2-Bromoethoxy)-2-ethoxybenzene (CAS No. 3259-03-8) is an aromatic compound distinguished by a bromoethoxy substituent, rendering it a highly valuable electrophile for constructing complex molecular architectures.[1][2] Its utility is most prominently demonstrated in the synthesis of pharmaceuticals, where the 2-(2-ethoxyphenoxy)ethyl moiety is a key structural motif. A prime example is its role as a critical precursor in the industrial synthesis of Tamsulosin, an alpha-blocker used to treat benign prostatic hyperplasia.[3]

The reactivity of this compound is dominated by the primary alkyl bromide, a feature that dictates its preferred reaction pathways and makes it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. Understanding the principles that govern these reactions is paramount to leveraging this reagent's full synthetic potential.

Table 1: Physicochemical Properties of 1-(2-Bromoethoxy)-2-ethoxybenzene

| Property | Value | Source(s) |

| CAS Number | 3259-03-8 | [2][4] |

| Molecular Formula | C₁₀H₁₃BrO₂ | [2][4] |

| Molecular Weight | 245.11 g/mol | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 41.0 to 45.0 °C | |

| Boiling Point | 142-145 °C at 11 Torr | [4] |

| IUPAC Name | 1-(2-bromoethoxy)-2-ethoxybenzene | [2] |

| Synonyms | 2-(2-Ethoxyphenoxy)ethyl Bromide, 2-(o-Ethoxyphenoxy)ethyl bromide | [1][4] |

Mechanistic Foundations: Why SN2 Dominates

Nucleophilic substitution reactions are a cornerstone of organic synthesis, involving the replacement of a leaving group (in this case, bromide) by an electron-rich nucleophile.[5][6] The reaction's outcome and mechanism are dictated by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group.[7][8][9]

For 1-(2-Bromoethoxy)-2-ethoxybenzene, the electrophilic carbon atom is a primary carbon (1°). This structural feature presents minimal steric hindrance, creating an ideal scenario for the SN2 pathway.[10][11]

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group.[12][13] This backside attack leads to an inversion of stereochemistry at the carbon center and a transition state where both the nucleophile and the leaving group are partially bonded to the carbon.[6][10] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile (bimolecular).[7][14] In contrast, the SN1 pathway, which involves a carbocation intermediate, is highly disfavored for primary alkyl halides due to the instability of primary carbocations.[5][10]

Caption: General SN2 mechanism favored by 1-(2-Bromoethoxy)-2-ethoxybenzene.

Core Applications: A Survey of Nucleophilic Displacements

The versatility of 1-(2-Bromoethoxy)-2-ethoxybenzene is best illustrated by its reactions with a range of nucleophiles.

Reactions with N-Nucleophiles: Synthesis of Amines

The reaction with primary or secondary amines is a robust method for forging carbon-nitrogen bonds. This reaction is fundamental to the synthesis of many biologically active molecules.

Field Insight: The synthesis of Tamsulosin provides an authoritative case study. In this process, R-5-(2-aminopropyl)-2-methoxybenzenesulfonamide acts as the nitrogen nucleophile, displacing the bromide from 1-(2-Bromoethoxy)-2-ethoxybenzene.[3] Interestingly, this reaction can be driven to completion using a molar excess of the bromo-reagent, which serves to shift the equilibrium toward the product without the need for an external base.[3] This self-validating system simplifies the process and minimizes side reactions.

Protocol: General Synthesis of a Secondary Amine

-

Setup: To a solution of a primary amine (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

-

Addition: Add 1-(2-Bromoethoxy)-2-ethoxybenzene (1.0-1.2 eq.) to the stirred suspension.

-

Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by column chromatography on silica gel.

Reactions with O-Nucleophiles: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers, proceeding via an SN2 mechanism.[12][15] In this context, an alcohol or a phenol is first deprotonated with a base to form a more potent alkoxide or phenoxide nucleophile, which then attacks 1-(2-Bromoethoxy)-2-ethoxybenzene.

Expert Causality: The choice of base is critical. For phenols, which are relatively acidic, a moderate base like potassium carbonate is sufficient.[16] For less acidic aliphatic alcohols, a stronger base such as sodium hydride (NaH) is required to generate the alkoxide quantitatively. The reaction must be conducted in an anhydrous, polar aprotic solvent (e.g., THF, DMF) to prevent quenching the strong base and to facilitate the SN2 reaction.

Protocol: Synthesis of an Aryl Ether

-

Deprotonation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the phenol (1.0 eq.) in anhydrous DMF. Add potassium carbonate (2.0 eq.) and stir the mixture at room temperature for 30 minutes.

-

Addition: Add a solution of 1-(2-Bromoethoxy)-2-ethoxybenzene (1.1 eq.) in DMF dropwise.

-

Reaction: Heat the reaction to 70 °C and stir for 6-18 hours, monitoring by TLC.

-

Quenching & Extraction: After cooling, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting ether via flash chromatography.

Reactions with S-Nucleophiles: Formation of Thioethers

Thiols are excellent nucleophiles, particularly in their deprotonated thiolate form.[17] Their reactions with 1-(2-Bromoethoxy)-2-ethoxybenzene proceed rapidly and efficiently to form thioethers (sulfides).

Trustworthiness by Design: The high nucleophilicity of sulfur often allows these reactions to proceed under milder conditions (e.g., room temperature) than their oxygen-based counterparts.[18] The reaction is typically clean, with high yields, making it a trustworthy and reproducible transformation. The oxidation of thiols to disulfides is a potential side reaction, so performing the reaction under an inert atmosphere is good practice.[19][20]

Protocol: Synthesis of a Thioether

-

Setup: Dissolve the thiol (1.0 eq.) in ethanol or DMF. Add a base such as potassium carbonate (1.5 eq.) or sodium hydroxide (1.1 eq.) and stir for 15-20 minutes.

-

Addition: Add 1-(2-Bromoethoxy)-2-ethoxybenzene (1.05 eq.) to the solution.

-

Reaction: Stir the mixture at room temperature for 2-8 hours. Monitor for completion by TLC.

-

Work-up: Remove the solvent in vacuo. Add water to the residue and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. The crude thioether can be purified by column chromatography if necessary.

Experimental Workflow and Validation

A successful synthesis relies on a well-designed workflow that ensures both high conversion and product purity. The following diagram illustrates a typical workflow for the reactions described.

Caption: A self-validating workflow for nucleophilic substitution reactions.

Conclusion: A Versatile Building Block for Modern Synthesis

1-(2-Bromoethoxy)-2-ethoxybenzene has firmly established itself as a valuable building block in organic and medicinal chemistry. Its predisposition for undergoing SN2 reactions with a wide array of nucleophiles provides a reliable and efficient route to diverse molecular scaffolds. The insights and protocols detailed in this guide underscore the importance of understanding fundamental reaction mechanisms to design robust, reproducible, and scalable synthetic procedures. For professionals in drug discovery, mastering the application of such reagents is essential for the rapid and effective development of new chemical entities.[21][22][23]

References

-

Reactions of Phenols . Chemistry LibreTexts. [Link]

-

SN1 and SN2 Reaction of Haloalkanes . BYJU'S. [Link]

-

The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

-

What is nucleophilic substitution? . Chemguide. [Link]

-

1-(2-Bromoethoxy)-2-ethoxybenzene . PubChem. [Link]

-

1-(2-Bromoethoxy)-2-ethoxybenzene . CAS Common Chemistry. [Link]

- Process for the preparation of tamsulosin hydrochloride.

-

Nucleophilic Substitution Reactions - Haloalkanes . CK-12 Foundation. [Link]

-

Comparing The SN1 vs Sn2 Reactions . Master Organic Chemistry. [Link]

-

Redox Reactions of Thiols and Disulfides . Chemistry LibreTexts. [Link]

-

Experiment: Williamson Ether Synthesis of Ethoxybenzene . Science Learning Center. [Link]

-

Factors affecting rate of nucleophilic substitution reactions . Organic Chemistry 1: An open textbook. [Link]

-

Procedure of reaction 1,2 Dibromoethane with primary amine . ResearchGate. [Link]

-

Nucleophilic Substitution of Haloalkanes . Save My Exams. [Link]

-

Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone . PMC. [Link]

-

Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases . MDPI. [Link]

-

Williamson ether synthesis of ethoxybenzene from iodoethane and phenol . ResearchGate. [Link]

-

Introduction to Nucleophilic Substitution and Elimination Reactions . ResearchGate. [Link]

-

Factors Affecting SN1 and SN2 . Aakash Institute. [Link]

-

Oxidation Reactions of Thiols . YouTube. [Link]

-

Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases . National Library of Medicine. [Link]

-

The Williamson Ether Synthesis . Chemistry LibreTexts. [Link]

-

Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution . University of California, Irvine. [Link]

-

1-(2-bromoethoxy)-2-ethoxy Benzene . Tradeindia. [Link]

-

Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis . Organic Chemistry Portal. [Link]

-

How to tell/control whether sodium ethoxide will react by a substitution or elimination pathway? . Chemistry Stack Exchange. [Link]

-

Amine Reactivity . Michigan State University Chemistry. [Link]

-

Reactivity of Thiols and Thiolates . YouTube. [Link]

-

Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism . The Organic Chemistry Tutor. [Link]

-

Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases . National Library of Medicine. [Link]

-

Oxidation of Phenols: Quinones . OpenStax. [Link]

-

Mechanism for the bromination of ethoxybenzene . Pearson. [Link]

-

On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide . PubMed. [Link]

-

Simply Mechanisms 4a: SN2. Reaction of bromoethane with aqueous KOH . YouTube. [Link]

Sources

- 1. CAS 3259-03-8: 1-(2-Bromoethoxy)-2-ethoxybenzene [cymitquimica.com]

- 2. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. byjus.com [byjus.com]

- 8. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 9. aakash.ac.in [aakash.ac.in]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 17. m.youtube.com [m.youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. m.youtube.com [m.youtube.com]

- 20. On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases | MDPI [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(2-Bromoethoxy)-2-ethoxybenzene

For Immediate Release

[CITY, STATE] – [Date] – As a pivotal intermediate in the synthesis of pharmaceuticals like Tamsulosin hydrochloride, 1-(2-Bromoethoxy)-2-ethoxybenzene (CAS No. 3259-03-8) is a compound of significant interest to the research and drug development community.[1] This guide, authored for researchers, scientists, and drug development professionals, provides a comprehensive overview of the critical safety and handling precautions necessary to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document synthesizes technical data from authoritative safety documents to offer field-proven insights into the safe utilization of this versatile organic compound.[2]

Understanding the Hazard Profile

1-(2-Bromoethoxy)-2-ethoxybenzene is classified as a hazardous substance, primarily causing skin and serious eye irritation.[3][4][5] The GHS classification identifies it as Skin Irritation Category 2 and Eye Irritation Category 2/2A.[3][4][6] Inhalation of dust or vapors may also cause respiratory irritation.[6][7][8] While comprehensive toxicological data is not widely available, the primary hazards necessitate stringent adherence to safety protocols.

Hazard Identification Summary:

| Hazard Classification | GHS Category | Description |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][4][6] |

| Serious Eye Damage/Irritation | Category 2/2A | Causes serious eye irritation.[3][4][6] |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[6][7][8] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The causality behind implementing robust safety measures lies in minimizing all potential routes of exposure—dermal, ocular, and inhalation. A self-validating system of controls is paramount.

Engineering Controls: The First Line of Defense

Your primary barrier against exposure is a well-designed laboratory environment.

-

Ventilation: All work with 1-(2-Bromoethoxy)-2-ethoxybenzene should be conducted in a well-ventilated area.[6][7][9][10] A local exhaust ventilation system, such as a chemical fume hood, is essential to keep airborne concentrations low and prevent the dispersion of dust.[3][4]

-

Emergency Equipment: Facilities must be equipped with readily accessible eyewash stations and safety showers.[4][7][10] Proximity of this equipment to the workstation is critical for immediate response in case of an accidental exposure.

Personal Protective Equipment (PPE): The Essential Last Barrier

PPE is not a substitute for robust engineering controls but is a critical final layer of protection.

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][11]

-

Skin Protection:

-

Gloves: Wear appropriate protective gloves to prevent skin exposure.[10] Regularly inspect gloves for any signs of degradation or puncture before use.

-

Clothing: Wear appropriate protective clothing, such as a lab coat, to prevent skin contact.[10] For tasks with a higher risk of splashing, consider additional protection like an apron.

-

-

Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]

Caption: A diagram illustrating the hierarchy of controls, from engineering solutions to personal protective equipment.

Handling and Storage: Maintaining Chemical Integrity and Safety

Proper handling and storage protocols are crucial to prevent accidents and maintain the quality of 1-(2-Bromoethoxy)-2-ethoxybenzene.

Safe Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is donned and engineering controls are functioning correctly. Wash hands thoroughly before and after use.[3][12]

-

Dispensing: Avoid creating dust when handling the solid form.[3][4][5]

-

Avoid Contact: Do not get the substance in your eyes, on your skin, or on your clothing.[5][6][9] Avoid breathing dust, vapor, mist, or gas.[7][9][10]

-

Hygiene: Do not eat, drink, or smoke when using this product.[7][12]

-

Post-Handling: Wash face, hands, and any exposed skin thoroughly after handling.[6][7][8] Remove and wash contaminated clothing before reuse.[3][12]

Storage Requirements

Store 1-(2-Bromoethoxy)-2-ethoxybenzene in a tightly closed container in a dry, cool, and well-ventilated place.[6][7][10][13] Keep it away from incompatible materials such as strong oxidizing agents.[7][8][10]

Chemical and Physical Properties:

| Property | Value |

| CAS Number | 3259-03-8[1][3][14][15][16][17] |

| Molecular Formula | C10H13BrO2[1][14][16][17][18] |

| Molecular Weight | 245.11 g/mol [1][18] |

| Appearance | White to cream solid/powder/crystal[1][5][16] |

| Melting Point | 41-45 °C[1][16][19] |

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4][5][6][7][10]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[3][4][5][6][7][10]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor if you feel unwell.[3][4][5][6][7][10]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Get medical aid.[7][10]

Accidental Release Measures

-

Evacuate: Evacuate unnecessary personnel from the area.[9]

-

Ventilate: Ensure adequate ventilation.

-

Containment: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[10]

-

Prevention: Prevent the product from entering drains or waterways.[3][4][12]

-

Cleanup: After cleanup, wash the spill area thoroughly.

Caption: A flowchart outlining the key steps for responding to spills and personnel exposures.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations.[6][7][8] Entrust disposal to a licensed waste disposal company.[3] Do not empty into drains.[5]

Conclusion

1-(2-Bromoethoxy)-2-ethoxybenzene is a valuable chemical intermediate, and its safe handling is paramount for both personnel safety and the successful outcome of research and development endeavors. By implementing a multi-layered safety approach that includes robust engineering controls, appropriate personal protective equipment, and strict adherence to handling and emergency protocols, researchers can confidently and safely work with this compound.

References

- PPG. (2025). SAFETY DATA SHEET.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Bromobutoxy)-2-methylbenzene.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-(2-Ethoxyphenoxy)ethyl bromide.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-(2-Bromoethoxy)-3-nitrobenzene.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Bromo-2-ethylbenzene.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Purity and Quality of 1-(2-Bromoethoxy)-2-ethoxybenzene from China.

- Manasa Life Sciences. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene.

- CP Lab Safety. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene, min 98% (GC), 100 grams.

- CymitQuimica. (n.d.). CAS 3259-03-8: 1-(2-Bromoethoxy)-2-ethoxybenzene.

- SIELC Technologies. (2018). 1-(2-Bromoethoxy)-2-ethoxybenzene.

- TCI Chemicals. (2025). SAFETY DATA SHEET - B3191: 1-(2-Bromoethoxy)-2-ethoxybenzene.

- TCI Chemicals. (2025). SAFETY DATA SHEET - 1-(2-Bromoethoxy)-2-ethoxybenzene.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- PubChem. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene.

- CymitQuimica. (2024). Safety Data Sheet.

- ECHEMI. (n.d.). ((2-Bromoethoxy)methyl)benzene SDS, 1462-37-9 Safety Data Sheets.

- PubChem. (n.d.). 1-(2-Bromoethoxy)-2-ethylbenzene.

- Fluorochem. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-(2-Bromoethoxy)-4-nitrobenzene.

- CAS Common Chemistry. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1-(2-Bromoethoxy)-2-ethoxybenzene | Manasa Life Sciences [manasalifesciences.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. buyat.ppg.com [buyat.ppg.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. echemi.com [echemi.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]

- 14. calpaclab.com [calpaclab.com]

- 15. CAS 3259-03-8: 1-(2-Bromoethoxy)-2-ethoxybenzene [cymitquimica.com]

- 16. 1-(2-Bromoethoxy)-2-ethoxybenzene | 3259-03-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 17. CAS Common Chemistry [commonchemistry.cas.org]

- 18. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. fluorochem.co.uk [fluorochem.co.uk]

A Senior Application Scientist's Technical Guide to 1-(2-Bromoethoxy)-2-ethoxybenzene for Pharmaceutical Development

Introduction: The Strategic Importance of a Key Intermediate

In the landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical determinant of efficiency, purity, and ultimately, the therapeutic efficacy of the final Active Pharmaceutical Ingredient (API). 1-(2-Bromoethoxy)-2-ethoxybenzene (CAS No. 3259-03-8) stands out as a quintessential example of a strategic building block, primarily recognized for its role as a key intermediate in the synthesis of Tamsulosin.[1] Tamsulosin is a widely prescribed α₁ adrenergic receptor antagonist used to treat benign prostatic hyperplasia. The structural integrity and purity of 1-(2-Bromoethoxy)-2-ethoxybenzene are therefore paramount, as they directly influence the quality and safety of the resulting API.[1]

This guide provides an in-depth technical overview of 1-(2-Bromoethoxy)-2-ethoxybenzene, tailored for researchers, chemists, and drug development professionals. We will explore its synthesis and purification from a first-principles perspective, detail robust methods for its characterization, discuss its critical application in pharmaceutical manufacturing, and provide guidance on sourcing this vital compound.

Physicochemical Properties and Safe Handling

1-(2-Bromoethoxy)-2-ethoxybenzene is an aromatic organic compound featuring ethoxy and bromoethoxy functional groups.[2] Understanding its properties is fundamental to its effective use and safe handling in a laboratory or manufacturing setting.

| Property | Value | Source(s) |

| CAS Number | 3259-03-8 | [3] |

| Molecular Formula | C₁₀H₁₃BrO₂ | [3] |

| Molecular Weight | 245.11 g/mol | [3] |

| Appearance | White to off-white solid/crystals | [1] |

| Melting Point | 41-45 °C | [1] |

| IUPAC Name | 1-(2-bromoethoxy)-2-ethoxybenzene | [3] |

| Common Synonyms | 2-(2-Ethoxyphenoxy)ethyl Bromide | [3] |

Safety Profile: This compound must be handled with appropriate care, adhering to established laboratory safety protocols. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following hazards:

-

Skin Irritation (Category 2): Causes skin irritation.[3]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[3]

-

Potential Hazards: May cause respiratory irritation and may be harmful if swallowed.[3]

Handling Recommendations:

-

Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[4]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4]

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

-

Spill Management: In case of a spill, prevent dust dispersion. Collect the material mechanically and place it in a suitable container for disposal.[4]

Synthesis and Purification: A Practical Approach

The synthesis of 1-(2-Bromoethoxy)-2-ethoxybenzene is a classic example of the Williamson ether synthesis , a robust and widely used method for forming ethers. This reaction proceeds via an Sɴ2 mechanism, where a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) acts as a nucleophile to attack an alkyl halide, displacing the halide leaving group.[5]

The industrial preparation typically involves a two-step process starting from catechol.[6] First, catechol undergoes selective mono-ethylation to produce the precursor, 2-ethoxyphenol. Subsequently, 2-ethoxyphenol is reacted with an excess of 1,2-dibromoethane under basic conditions to yield the target molecule.

Diagram: Two-step synthesis pathway.

Experimental Protocol: Synthesis of 1-(2-Bromoethoxy)-2-ethoxybenzene

This protocol is adapted from established industrial methods.[6]

-

Preparation of the Phenoxide:

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 2-ethoxyphenol (1.0 eq) in a suitable solvent such as toluene or acetonitrile.

-

Add a stoichiometric amount of a strong base, such as sodium hydroxide (1.0-1.2 eq) or potassium carbonate, to the solution.

-

Stir the mixture at room temperature until the deprotonation is complete, forming the sodium or potassium 2-ethoxyphenoxide salt.

-

-

Etherification Reaction:

-

Add an excess of 1,2-dibromoethane (2.0-3.0 eq) to the reaction mixture. Using an excess of the dihalide is crucial to minimize the formation of the bis-ether byproduct.

-

Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for several hours until TLC or HPLC analysis indicates the consumption of the starting 2-ethoxyphenol.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salt byproduct (e.g., NaBr).

-

Wash the filtrate with water and then with a saturated brine solution to remove any remaining base and water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purification Protocol: Recrystallization

For pharmaceutical applications, high purity is non-negotiable. Recrystallization is an effective method for purifying the crude product.[6]

-

Solvent Selection: Ethanol is a documented and effective solvent for this purpose.

-

Procedure:

-

Transfer the crude solid into an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to just dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature.

-

Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum. This method consistently yields material with a purity exceeding 98%.[6]

-

Quality Control and Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 1-(2-Bromoethoxy)-2-ethoxybenzene.

Spectroscopic Analysis

NMR spectroscopy is the primary tool for structural elucidation. Based on published data, the following spectral characteristics are expected.[7]

| Analysis | Expected Data (Solvent: CDCl₃) |

| ¹H NMR | δ 6.95 (m, 4H, Ar-H ), 4.35 (t, 2H, Ar-O-CH₂ ), 4.11 (q, 2H, O-CH₂ -CH₃), 3.67 (t, 2H, CH₂ -Br), 1.47 (t, 3H, -CH₃) |

| ¹³C NMR | δ 149.5, 147.9, 122.7, 121.1, 116.1, 114.2, 69.7, 64.6, 29.3, 15.0 |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the intermediate and quantifying any impurities.

-

Method: A reverse-phase (RP) HPLC method is suitable.[8]

-

Column: A C18 column (e.g., Newcrom R1) can be used.[8]

-

Mobile Phase: A gradient or isocratic elution using acetonitrile and water, often with a modifier like phosphoric acid or formic acid for MS compatibility, provides excellent separation.[8]

-

Detection: UV detection at a suitable wavelength (e.g., 275 nm) is typically employed.

Application in Tamsulosin Synthesis

The primary utility of 1-(2-Bromoethoxy)-2-ethoxybenzene is its role in the final key step of Tamsulosin synthesis. The reaction involves the nucleophilic substitution of the bromide by the primary amine of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.[9]

This reaction is an Sɴ2 displacement, where the lone pair of the amine nitrogen attacks the electrophilic carbon atom attached to the bromine, leading to the formation of a new C-N bond and the expulsion of the bromide ion.

Diagram: Final step in Tamsulosin synthesis.

The choice of this specific bromoether is strategic. The ether linkages are stable under the reaction conditions, and the terminal primary bromide provides a reactive site for the desired nucleophilic substitution without requiring harsh conditions that could compromise the chiral center of the amine component. Patents describe carrying out this reaction in polar aprotic solvents like DMF, often in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize the HBr formed.[2] Alternatively, an excess of the starting amine can serve as the base.[9]

Sourcing and Procurement for Research and Development

A reliable supply chain is crucial for any drug development program. When purchasing 1-(2-Bromoethoxy)-2-ethoxybenzene, researchers should prioritize suppliers who can provide comprehensive quality documentation.

| Supplier | Purity Specification | Notes |

| Ningbo Inno Pharmchem | ≥95% | A key manufacturer emphasizing quality for pharmaceutical applications.[1] |

| Tokyo Chemical Industry (TCI) | >96.0% (GC) | Provides detailed specifications and analytical data. |

| Fluorochem | 98% | Offers various pack sizes suitable for R&D to scale-up. |

| CP Lab Safety | ≥98% (GC) | Supplier for research laboratory and industrial use. |

Key Considerations for Supplier Selection:

-

Purity and Impurity Profile: The supplier must provide a Certificate of Analysis (CoA) detailing the purity (typically by GC or HPLC) and the levels of any known impurities.

-

Consistency: Batch-to-batch consistency is vital for reproducible research and manufacturing outcomes.

-

Documentation: For GMP applications, suppliers must be able to provide extensive documentation to support regulatory filings.

Conclusion

1-(2-Bromoethoxy)-2-ethoxybenzene is more than just a chemical reagent; it is a critical enabling component in the production of a vital medication. Its synthesis via the Williamson ether reaction is a well-understood and scalable process, and its purification to high standards is achievable through standard techniques like recrystallization. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, empowers researchers and developers to utilize this intermediate with confidence, ensuring the quality and integrity of the final pharmaceutical product.

References

-

The Purity and Quality of 1-(2-Bromoethoxy)-2-ethoxybenzene from China. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 30, 2026, from [Link]

- Gricar, J., & Smrke, J. (2007). Process for the preparation of tamsulosin and related compounds. (WO2007119110A2). Google Patents.

-

SIELC Technologies. (2018, May 16). Separation of 1-(2-Bromoethoxy)-2-ethoxybenzene on Newcrom R1 HPLC column. Retrieved January 30, 2026, from [Link]

- Kotar-Rosina, A., & Kerec, M. (2005). Process for the preparation of tamsulosin hydrochloride. (WO2005063702A1). Google Patents.

-

Toniato, A., Unsleber, J. P., Vaucher, A. C., & Reiher, M. (2023). Williamson ether synthesis of ethoxybenzene from iodoethane and phenol. ResearchGate. Retrieved January 30, 2026, from [Link]

- Zhang, F. (2014). Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide. (CN103664538A). Google Patents.

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

-

WIPO Patentscope. (2007). WO/2007/119110 PROCESS FOR THE PREPARATION OF TAMSULOSIN AND RELATED COMPOUNDS. Retrieved January 30, 2026, from [Link]

-

Schaefer, T., & Sebastian, R. (1992). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Canadian Journal of Chemistry, 70(10), 2615-2621. Retrieved January 30, 2026, from [Link]

-

Enol de Prado, M., Mangas-Sánchez, J., & Gotor-Fernández, V. (2024). Chemoenzymatic synthesis of Tamsulosin. Organic & Biomolecular Chemistry. Retrieved January 30, 2026, from [Link]

Sources

- 1. CAS 3259-03-8: 1-(2-Bromoethoxy)-2-ethoxybenzene [cymitquimica.com]

- 2. WO2007119110A2 - Process for the preparation of tamsulosin and related compounds - Google Patents [patents.google.com]

- 3. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-(2-Bromoethoxy)-2-ethoxybenzene | SIELC Technologies [sielc.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Technical Guide: Optimization and Application of 1-(2-Bromoethoxy)-2-ethoxybenzene Linkers

This Application Note and Protocol guide is designed for medicinal chemists and process scientists. It moves beyond basic textbook descriptions to provide a strategic, field-validated framework for utilizing 1-(2-Bromoethoxy)-2-ethoxybenzene (CAS 3259-03-8) as a high-value linker and intermediate.

Executive Summary & Strategic Value

1-(2-Bromoethoxy)-2-ethoxybenzene is a specialized bifunctional building block. Structurally, it consists of a catechol core where one hydroxyl is protected as an ethyl ether, and the other is functionalized with a bromoethyl chain.

Why this linker matters: In medicinal chemistry, "linker fatigue" often leads to the overuse of standard PEG or alkyl chains. This molecule offers a unique rigidifying effect due to the ortho-substitution pattern on the benzene ring. Unlike flexible PEG chains, the steric clash between the adjacent ethoxy and bromoethoxy groups restricts conformational freedom, potentially locking attached pharmacophores into bioactive orientations.

Key Applications:

-

API Synthesis: Critical intermediate for Tamsulosin (Flomax), an

-adrenergic receptor antagonist. -

PROTAC Design: A lipophilic, aromatic anchor for E3 ligase ligands or warheads, providing different solubility profiles than standard aliphatic linkers.

-

Fragment-Based Drug Discovery (FBDD): Used to extend aromatic fragments to probe adjacent binding pockets via nucleophilic displacement of the bromide.

Physicochemical Profile

Understanding the physical behavior of this linker is prerequisite to successful coupling.

| Property | Value | Implication for Protocol |

| CAS Number | 3259-03-8 | Verification key. |